molecular formula C46H55F6N3O4 B1144734 Dutasteride β-Dimer CAS No. 1648593-70-7

Dutasteride β-Dimer

Katalognummer: B1144734
CAS-Nummer: 1648593-70-7
Molekulargewicht: 827.9 g/mol
InChI-Schlüssel: VHEQRKYIOQGSHW-WUMOMAKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dutasteride β-Dimer is a synthetic compound derived from dutasteride, a medication primarily used to treat benign prostatic hyperplasia

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride β-Dimer involves several steps, starting with the preparation of dutasteride. Dutasteride is synthesized through a series of chemical reactions, including the condensation of 2,5-bis(trifluoromethyl)aniline with 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. The resulting intermediate is then subjected to further reactions to form dutasteride .

To prepare this compound, dutasteride is reacted with specific reagents under controlled conditions. The reaction typically involves the use of organic solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the formation of the β-Dimer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Dutasteride β-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds. Substitution reactions can result in the formation of halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Treatment of Benign Prostatic Hyperplasia (BPH)
Dutasteride is primarily indicated for the treatment of symptomatic BPH. Clinical studies have demonstrated its efficacy in improving urinary symptoms, reducing the risk of acute urinary retention, and decreasing the need for surgical interventions related to BPH .

2. Androgenic Alopecia
Recent studies have explored the use of dutasteride in treating androgenic alopecia, particularly in men. A clinical trial is currently investigating a topical formulation of dutasteride aimed at enhancing drug delivery to hair follicles. The emulsion formulation shows promise due to its ability to penetrate the pilosebaceous unit effectively .

3. Viral Infections
Emerging research indicates that dutasteride may have antiviral properties. A study reported that treatment with dutasteride reduced viral shedding and inflammatory markers in patients compared to a placebo group. Participants receiving dutasteride exhibited improved clinical recovery rates and reduced symptoms associated with viral infections .

Pharmacological Properties

Dutasteride β-Dimer exhibits unique pharmacokinetic properties that enhance its therapeutic efficacy:

  • Solubility : The compound is soluble in various organic solvents but insoluble in water, which necessitates innovative formulation strategies for effective delivery.
  • Nanoparticulate Formulations : Research has focused on developing nanoparticulate compositions that improve the bioavailability and dissolution profiles of dutasteride formulations, leading to faster onset of action .

Case Studies

Case Study 1: Cerebral Venous Sinus Thrombosis Associated with Dutasteride Use
A notable case involved a 26-year-old male who developed cerebral venous sinus thrombosis after nine months of dutasteride treatment for alopecia. This case highlights the need for monitoring potential adverse effects associated with dutasteride use, particularly in younger patients .

Case Study 2: Efficacy in Alopecia Treatment
In an exploratory clinical trial focusing on the safety and efficacy of topical dutasteride for androgenic alopecia, participants demonstrated significant improvements in hair regrowth compared to baseline measurements. The study's findings support the continued investigation into topical formulations as viable alternatives to systemic treatments .

Biologische Aktivität

Dutasteride β-Dimer is a dimeric form of dutasteride, a potent 5α-reductase inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions linked to dihydrotestosterone (DHT), such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and clinical implications.

This compound functions primarily as a 5α-reductase inhibitor , blocking the conversion of testosterone to DHT. This inhibition occurs through binding interactions with both type I and type II isoforms of the enzyme. The dual inhibition leads to a significant reduction in serum DHT levels, which is critical in managing androgen-related disorders.

Key Mechanisms:

  • Inhibition of 5α-reductase : this compound inhibits both isoforms of the enzyme, resulting in near-complete suppression of DHT levels, more effective than its predecessor finasteride.
  • Cellular Effects : The compound influences various cellular processes, including proliferation and apoptosis in prostate tissues.

This compound is characterized by several biochemical properties that enhance its efficacy:

  • Potency : It is significantly more potent than finasteride, showing a 45-fold increase in inhibiting type I and a 2-fold increase in inhibiting type II 5α-reductase isoenzymes .
  • Half-life : The compound has a long half-life exceeding 240 hours, allowing for sustained action within the body .
  • Washout Period : Its effects can persist beyond 680 hours after discontinuation, indicating prolonged biological activity .

Clinical Applications

This compound's primary applications are in the treatment of:

  • Benign Prostatic Hyperplasia (BPH) : Clinical trials have demonstrated that dutasteride reduces prostate volume and improves urinary symptoms significantly compared to placebo.
  • Androgenetic Alopecia : The compound is also being explored for its efficacy in treating hair loss conditions linked to androgen levels.

Efficacy Studies

A systematic review highlighted that treatment with dutasteride resulted in:

  • A 52.4% decrease in serum prostate-specific antigen (PSA) levels after six months.
  • A 25% reduction in total prostate volume over two years .

Comparative Studies

In comparative studies against finasteride:

  • Patients receiving dutasteride showed a 94.7% reduction in serum DHT levels compared to only 70.8% with finasteride .
  • Significant improvements were noted in urinary flow rates and symptom scores among dutasteride users over time.

Case Studies

  • Cerebral Venous Sinus Thrombosis (CVT) : A case report discussed a patient who developed CVT after prolonged use of dutasteride for alopecia. Symptoms improved upon discontinuation of the drug and initiation of anticoagulation therapy .
  • Prostate Cancer Prevention : Long-term studies suggest that dutasteride may reduce the incidence of prostate cancer by inhibiting DHT synthesis, although further research is needed to confirm these findings .

Summary Table of Biological Activity

FeatureThis compoundFinasteride
Inhibition Potency45-fold (type I), 2-fold (type II)Selective for type II only
Serum DHT Reduction>90%~70%
Half-life>240 hours6–8 hours
Clinical ApplicationsBPH, androgenetic alopeciaBPH only

Eigenschaften

CAS-Nummer

1648593-70-7

Molekularformel

C46H55F6N3O4

Molekulargewicht

827.9 g/mol

IUPAC-Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C46H55F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17-18,21-23,25-30,32-33,35-36H,6-7,9-16,19-20H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27-,28-,29-,30-,32+,33+,35+,36+,41-,42-,43+,44+/m0/s1

InChI-Schlüssel

VHEQRKYIOQGSHW-WUMOMAKDSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C(=O)[C@H]6CC[C@@H]7[C@@]6(CC[C@H]8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C

Kanonische SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C

Synonyme

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.